molecular formula C24H18N2O4 B13995532 N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide CAS No. 5926-32-9

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide

Cat. No.: B13995532
CAS No.: 5926-32-9
M. Wt: 398.4 g/mol
InChI Key: AOXLDXFRPQBDTI-UHFFFAOYSA-N
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Description

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide is a complex organic compound with the molecular formula C24H18N2O4 This compound is characterized by the presence of a hydroxynaphthalene group, a nitrophenyl group, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide typically involves a multi-component reaction. One common method is the condensation reaction of 2-naphthol, aromatic aldehydes, and amides. This reaction can be catalyzed by various catalysts such as magnesium perchlorate (Mg(ClO4)2), sulfanilic acid, or cetrimonium bromide . The reaction is usually carried out under solvent-free conditions or in an aqueous medium, making it environmentally friendly and efficient.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar multi-component reactions. The choice of catalyst and reaction conditions can be optimized to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution may involve reagents like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield naphthoquinones, while reduction of the nitro group can produce amino derivatives.

Scientific Research Applications

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals through hydrogen atom transfer and sequential proton loss electron transfer mechanisms . The compound’s enzyme inhibition properties are linked to its binding to the active sites of target enzymes, thereby blocking their activity.

Comparison with Similar Compounds

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide can be compared with other similar compounds, such as:

Properties

CAS No.

5926-32-9

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)-(3-nitrophenyl)methyl]benzamide

InChI

InChI=1S/C24H18N2O4/c27-21-14-13-16-7-4-5-12-20(16)22(21)23(18-10-6-11-19(15-18)26(29)30)25-24(28)17-8-2-1-3-9-17/h1-15,23,27H,(H,25,28)

InChI Key

AOXLDXFRPQBDTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])C3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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